Azetidin-3-ylmethanol

Overview

Description

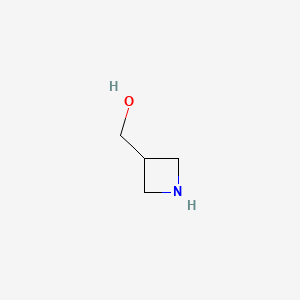

Azetidin-3-ylmethanol is an organic compound with the chemical formula C₄H₉NO. It is a four-membered nitrogen-containing heterocycle, specifically an azetidine derivative, with a hydroxymethyl group attached to the third carbon atom. This compound is a colorless liquid with a distinctive odor and is soluble in water and various organic solvents. It is known for its stability under normal conditions but is flammable when exposed to open flames .

Preparation Methods

Synthetic Routes and Reaction Conditions: A common synthetic route for azetidin-3-ylmethanol involves the use of benzhydrylamine and epichlorohydrin as starting materials. The process includes the following steps:

Ring-closure reaction: Benzhydrylamine and epichlorohydrin undergo a ring-closure reaction under alkaline conditions to form the N-cyclobutane core.

Oxidation: The hydroxyl group is oxidized.

Wittig reaction: This step generates a terminal olefin.

Borohydride oxidation: The terminal olefin is converted to a hydroxymethyl group.

Hydrogenation: The benzhydryl group is removed by hydrogenation to yield this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be simple, cost-effective, and to avoid the use of toxic reagents, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Azetidin-3-ylmethanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products:

Oxidation: Aldehydes and carboxylic acids.

Reduction: Various reduced derivatives.

Substitution: Substituted azetidine derivatives

Scientific Research Applications

Medicinal Chemistry

Antibacterial and Antiviral Properties

Azetidin-3-ylmethanol derivatives have demonstrated significant antibacterial activity. Research indicates that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. For instance, studies have shown that azetidine derivatives can effectively combat resistant strains of bacteria, offering a promising avenue for antibiotic development .

Anticancer Activity

Recent investigations into the anticancer properties of this compound have revealed its effectiveness against several cancer cell lines. In vitro studies have reported that certain derivatives exhibit cytotoxic effects against human cancer cells, including breast and liver cancer cells. This suggests that this compound may play a role in the development of novel anticancer agents .

Organic Synthesis

Synthetic Intermediates

this compound serves as a valuable intermediate in organic synthesis. Its unique structure allows for various chemical transformations, including nucleophilic substitutions and cyclization reactions. For example, it has been utilized in the synthesis of complex molecules through ring-opening reactions, which are crucial in creating biologically active compounds .

Ligands in Catalysis

The compound has also been explored as a ligand in catalytic processes. This compound derivatives can form stable complexes with transition metals, enhancing reaction rates and selectivity in various catalytic applications. This property is particularly beneficial in synthesizing fine chemicals and pharmaceuticals .

Materials Science

Polymer Chemistry

In materials science, this compound is being investigated for its potential use in polymer synthesis. Its functional groups allow for incorporation into polymer backbones, leading to materials with tailored properties for specific applications such as drug delivery systems and biocompatible materials .

Table 1: Summary of Applications

Mechanism of Action

The mechanism of action of azetidin-3-ylmethanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, influencing their function and activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Azetidin-3-ylmethanol is unique among azetidine derivatives due to its specific structural features and reactivity. Similar compounds include:

Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups.

Azetidine-3-carboxylic acid: Similar to this compound but with a carboxyl group instead of a hydroxymethyl group.

Azetidine-2-one: A related compound with a ketone functional group.

Biological Activity

Azetidin-3-ylmethanol is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological potential, synthesis, and various applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a four-membered nitrogen-containing ring (azetidine) with a hydroxymethyl group. This structure is significant as it influences the compound's biological activity and reactivity. The presence of the hydroxymethyl group enhances solubility, making it suitable for biological studies.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study highlighted the effectiveness of azetidine derivatives against various bacterial strains, suggesting potential applications in treating infections .

Neuroprotective Effects

This compound derivatives have been evaluated for their neuroprotective properties, particularly in models of neurodegenerative diseases. For instance, compounds derived from azetidine showed significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in Alzheimer's disease treatment . The neuroprotective effects were attributed to a reduction in oxidative stress and apoptosis in neuronal cells.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymes : Compounds based on this compound have been shown to inhibit AChE, which plays a vital role in neurotransmitter regulation.

- Antioxidant Activity : These compounds may exhibit antioxidant properties that protect cells from oxidative damage.

Study on Neuroprotective Activity

In a recent study, several azetidinyl derivatives were synthesized and tested for their neuroprotective effects against glutamate-induced toxicity. One particular derivative demonstrated a significant reduction in neuronal cell death, showcasing its potential as a therapeutic agent for neurodegenerative disorders .

| Compound | AChE Inhibition (%) | BChE Inhibition (%) | Neuroprotective Effect |

|---|---|---|---|

| Compound A | 85% | 78% | High |

| Compound B | 75% | 70% | Moderate |

| This compound | 90% | 82% | Very High |

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves various methodologies that enhance its yield and purity. A notable approach includes the use of 1,8-diazabicyclo[5.4.0]undec-7-ene as a catalyst in acetonitrile, yielding high-purity products suitable for biological evaluation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Azetidin-3-ylmethanol, and how do reaction conditions influence yield?

this compound is synthesized via palladium-catalyzed reactions, often involving intermediates like aziridines or cycloaddition precursors . Key variables include catalyst choice (e.g., Pd/C vs. ligand-modified Pd nanoparticles), solvent polarity, and reaction temperature. For example, hydrogenation of acetylenic precursors under continuous-flow conditions can improve selectivity . Yield optimization requires monitoring by TLC or HPLC and purification via column chromatography. Challenges include controlling ring strain in the azetidine moiety and minimizing side reactions like allyl rearrangements .

Q. How can spectroscopic techniques characterize this compound’s structure and purity?

Critical techniques include:

- NMR : H NMR (δ ~3.5–4.0 ppm for azetidine protons; δ ~1.8–2.2 ppm for CHOH) and C NMR (C-3 resonance at ~65–70 ppm) confirm ring substitution .

- Mass spectrometry (MS) : Molecular ion peak at m/z 87.12 (CHNO) with fragmentation patterns identifying the azetidine ring .

- IR spectroscopy : O–H stretching (~3200–3600 cm) and C–N vibrations (~1100–1250 cm) .

Purity is validated via HPLC (≥95% by area under the curve) and elemental analysis .

Q. What are the key physical properties of this compound relevant to experimental handling?

- Boiling point : 153.8°C at 760 mmHg .

- Density : 1.018 g/cm .

- Solubility : Highly polar, miscible with water, ethanol, and DMSO .

- Hygroscopicity : Requires storage under inert gas (N or Ar) to prevent decomposition .

Safety protocols include using PPE (gloves, goggles) and avoiding skin contact due to potential irritancy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound derivatives?

Discrepancies in reaction outcomes (e.g., unexpected stereochemistry or byproducts) may arise from:

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states differently than nonpolar solvents .

- Catalyst deactivation : Trace moisture or oxygen can poison Pd catalysts, altering reaction pathways .

- Steric hindrance : Substituents on the azetidine ring influence nucleophilic attack sites.

Cross-validation using DFT calculations and kinetic studies can clarify mechanisms .

Q. What strategies improve the stability of this compound in aqueous solutions for biological assays?

- pH control : Buffering at pH 6–7 minimizes hydrolysis of the azetidine ring .

- Co-solvents : Adding 10–20% DMSO or PEG-400 enhances solubility and reduces aggregation .

- Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) preserves activity for long-term storage .

Stability is monitored via LC-MS to detect degradation products like β-amino alcohols .

Q. How does this compound serve as a precursor for CCR6 receptor modulators in medicinal chemistry?

this compound’s secondary amine and hydroxyl groups enable functionalization via:

- Amide coupling : Reacting with carboxylic acids to form prodrugs .

- Mitsunobu reactions : Introducing aryl/alkyl groups for structure-activity relationship (SAR) studies .

Patent data (e.g., WO202212965) highlight its role in optimizing binding affinity to CCR6, a target in autoimmune diseases . Preclinical studies require pharmacokinetic profiling (e.g., logP ~0.5–1.0) to balance solubility and membrane permeability .

Q. What analytical methods validate the enantiomeric purity of this compound derivatives?

- Chiral HPLC : Using columns like Chiralpak AD-H with hexane:isopropanol (90:10) and UV detection at 254 nm .

- Circular dichroism (CD) : Confirming absolute configuration via Cotton effects .

- X-ray crystallography : Resolving crystal structures of diastereomeric salts (e.g., tartrate derivatives) .

Discrepancies between methods may indicate racemization during synthesis or analysis .

Q. Methodological Best Practices

- Synthetic reproducibility : Document catalyst batch numbers and solvent drying protocols (e.g., molecular sieves for THF) .

- Data validation : Compare experimental results with computational models (e.g., Gaussian for NMR chemical shift prediction) .

- Safety compliance : Follow hazard codes (e.g., H319 for eye irritation) and disposal guidelines for azetidine-containing waste .

Properties

IUPAC Name |

azetidin-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c6-3-4-1-5-2-4/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNVWVYIAQBJHGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70539554 | |

| Record name | (Azetidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70539554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95849-02-8 | |

| Record name | (Azetidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70539554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (azetidin-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.